molecular formula C11H14N4O2 B12175499 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide

Cat. No.: B12175499
M. Wt: 234.25 g/mol
InChI Key: PSFVJCFVBKZEMU-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide is a synthetic organic compound that features both an oxazole and an imidazole ring in its structure. These heterocyclic rings are known for their biological activity and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

    Coupling of the Rings: The oxazole and imidazole rings are then coupled through a propanamide linker. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the imidazole ring may bind to metal ions in enzyme active sites, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)butanamide: Similar structure with a butanamide linker.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)pentanamide: Similar structure with a pentanamide linker.

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide is unique due to its specific combination of oxazole and imidazole rings, which confer distinct chemical and biological properties. Its propanamide linker also provides a specific spatial arrangement that can influence its interaction with biological targets.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide

InChI

InChI=1S/C11H14N4O2/c1-7-9(8(2)17-15-7)3-4-10(16)14-11-12-5-6-13-11/h5-6H,3-4H2,1-2H3,(H2,12,13,14,16)

InChI Key

PSFVJCFVBKZEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC=CN2

Origin of Product

United States

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